5-Fluoro-7-methylchroman-4-amine

Description

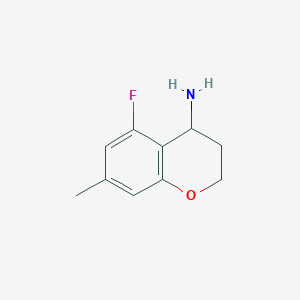

5-Fluoro-7-methylchroman-4-amine is a chroman derivative featuring a fluorine atom at position 5, a methyl group at position 7, and a primary amine at position 2.

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

5-fluoro-7-methyl-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C10H12FNO/c1-6-4-7(11)10-8(12)2-3-13-9(10)5-6/h4-5,8H,2-3,12H2,1H3 |

InChI Key |

UMFHHJJCASBCSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(CCO2)N)C(=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-7-methylchroman-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-hydroxyacetophenone and 4-methylbenzaldehyde.

Formation of Chroman Ring: The chroman ring is formed through a cyclization reaction, often catalyzed by acids or bases.

Introduction of Amine Group: The amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine source reacts with the intermediate compound.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-7-methylchroman-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The fluorine atom and the amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include:

- Oxidized derivatives such as quinones.

- Reduced forms like alcohols and amines.

- Substituted derivatives with various functional groups replacing the fluorine or amine groups.

Scientific Research Applications

5-Fluoro-7-methylchroman-4-amine has a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: It has potential therapeutic applications, including as an anticancer, antiviral, and anti-inflammatory agent.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-7-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation.

Comparison with Similar Compounds

7-Fluorochroman-4-amine

- Implications: Positional Isomerism: The 7-fluoro substitution may alter dipole moments and electronic distribution compared to 5-fluoro, affecting receptor-binding affinity .

6-Bromo-7-methylchroman-4-amine

- Structural Differences : Bromine replaces fluorine at position 6, with a methyl group at position 6.

- Implications: Steric and Electronic Effects: Bromine’s larger atomic radius increases steric hindrance and electron-withdrawing effects, which may reduce nucleophilic substitution rates compared to fluorine . Molecular Weight: Bromine increases molecular weight (e.g., 6-Bromo-7-methylchroman-4-amine: MW ≈ 258 g/mol vs.

(2R)-4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid

- Structural Differences : Contains a carboxylic acid at position 4 and stereochemistry at C2 (R-configuration).

- Implications: Ionization and Solubility: The carboxylic acid group introduces acidity (pKa ≈ 2–3), enhancing water solubility but limiting blood-brain barrier penetration . Stereochemistry: The 2R configuration could lead to enantioselective interactions with biological targets, unlike the non-chiral 5-Fluoro-7-methylchroman-4-amine.

7-Methoxy-3-Chromanone

- Structural Differences : Methoxy group at position 7 and a ketone at position 3 instead of an amine.

- Methoxy’s electron-donating effect may stabilize aromatic rings differently than fluorine’s electron-withdrawing effect .

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Substituent Position : Fluorine at position 5 (vs. 6 or 7) optimizes electronic effects for target engagement in hypothetical receptor models.

- Functional Groups : Amines enable hydrogen bonding in drug-receptor interactions, whereas ketones or carboxylic acids limit this but offer alternative reactivity.

- Data Gaps : Experimental data (e.g., solubility, logP) for this compound are absent in the provided evidence, necessitating further studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.